![molecular formula C13H16N4OS B2912045 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide CAS No. 321385-47-1](/img/structure/B2912045.png)
4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(2-Thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. It combines elements of thiophene, pyrazole, and pyridine, which are well-regarded in synthetic and medicinal chemistry for their versatility and biological activity.
作用机制
Target of Action
The compound, also known as 4-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]piperidine-1-carboxamide, is a thiazole derivative . Thiazole derivatives have been found to act on a wide range of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
准备方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis methods. The typical route might involve:
Thiophene Functionalization: Starting with thiophene, introduction of suitable substituents at the 2-position through reactions like Friedel-Crafts acylation or Vilsmeier-Haack formylation.
Pyrazole Ring Formation: This involves the reaction of the functionalized thiophene with hydrazine derivatives to form the pyrazole ring via cyclization processes.
Pyridine Synthesis: The tetrahydropyridine ring can be introduced using reagents like 1,3-dienes in Diels-Alder reactions followed by hydrogenation.
Amide Bond Formation: The final step involves forming the carboxamide group through standard amide bond formation techniques, such as using carbodiimide coupling agents.
Industrial Production Methods: For large-scale production, each step might be optimized for yield and efficiency, potentially involving continuous flow synthesis techniques and greener reaction conditions to reduce waste and improve safety.
化学反应分析
Types of Reactions:
Oxidation: The compound might undergo oxidation reactions at the thiophene or pyrazole rings using oxidants like mCPBA or potassium permanganate.
Reduction: Reduction of the carboxamide group to amines using agents like lithium aluminum hydride (LAH).
Substitution: Electrophilic aromatic substitution on the thiophene ring or nucleophilic substitution on the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidizing agents: mCPBA, KMnO4.
Reducing agents: LAH, sodium borohydride (NaBH4).
Coupling agents: EDC, DCC for amide formation.
Major Products:
Products from oxidation might include sulfoxides or sulfones.
Reduction products can include primary or secondary amines.
Substitution reactions can yield a variety of functionalized derivatives based on the reactants used.
科学研究应用
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Acts as a ligand in coordination chemistry to study metal-organic interactions.
Biology:
Investigated for its biological activity against various enzymes and receptors.
Studied for potential use in imaging or diagnostic applications due to its unique structural properties.
Medicine:
Explored for therapeutic potential in areas like anti-inflammatory, anti-cancer, or anti-microbial treatments.
Evaluated for its pharmacokinetics and bioavailability in drug development processes.
Industry:
Used in the development of new materials with specific electronic or photophysical properties.
Applied in the synthesis of advanced polymers or resins.
相似化合物的比较
4-[5-(2-Furyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide
4-[5-(2-Thienyl)-1H-imidazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide
Uniqueness: This compound's unique combination of thiophene, pyrazole, and pyridine makes it particularly versatile, providing a broad scope for functionalization and application across different scientific fields. Its structure allows it to partake in diverse chemical reactions and exhibit unique biological activities compared to its analogues.
There you have it—4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide in all its glory! Any specific aspect you’d like to dive deeper into?
属性
IUPAC Name |
4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c14-13(18)17-5-3-9(4-6-17)10-8-11(16-15-10)12-2-1-7-19-12/h1-2,7-9H,3-6H2,(H2,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNGIZCWPIJBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2911963.png)
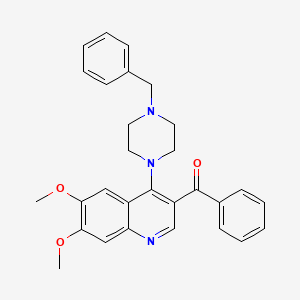
![(2S)-3-methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2911966.png)
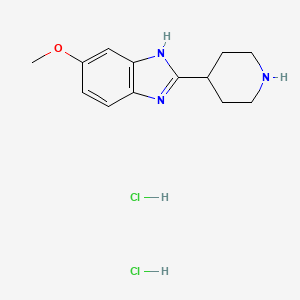
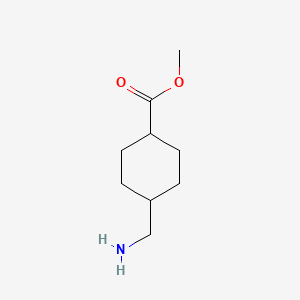
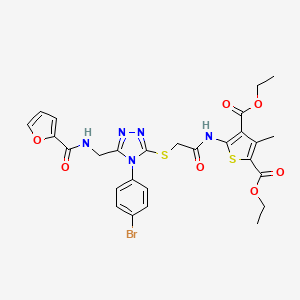
![N-(2,4-difluorophenyl)-2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2911972.png)
![7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2911973.png)

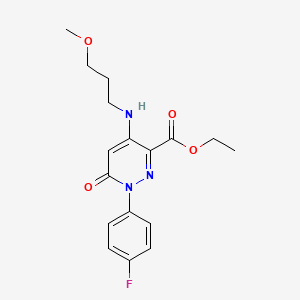


![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-Aminobenzo[d]oxazole-6-carbonitrile](/img/structure/B2911985.png)
